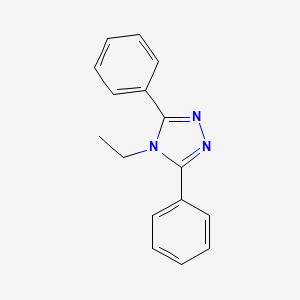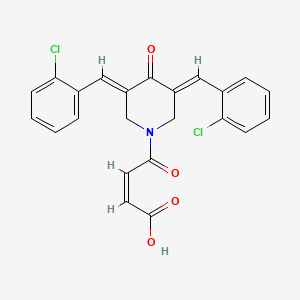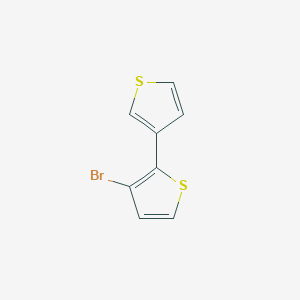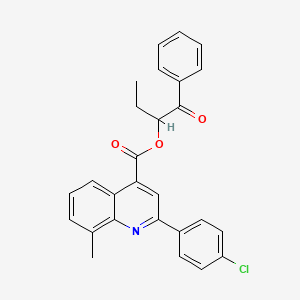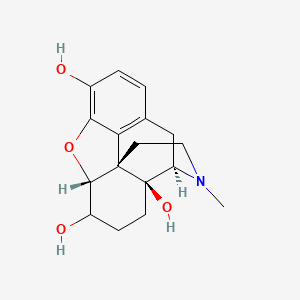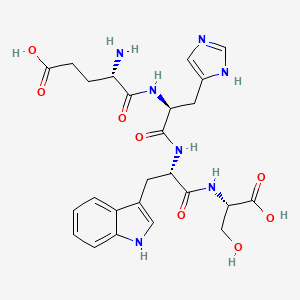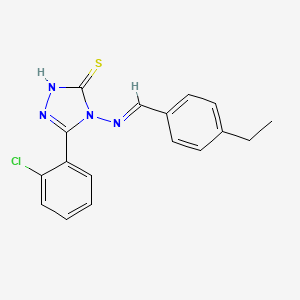
5-(2-Chlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Clorofenil)-4-((4-etilbencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que pertenece a la familia del triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, que es un anillo de cinco miembros que contiene tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Clorofenil)-4-((4-etilbencilideno)amino)-4H-1,2,4-triazol-3-tiol típicamente involucra la reacción de 2-clorobenzaldehído con 4-etilbencilidenohidrazina para formar la hidrazona correspondiente. Este intermedio luego se cicliza con tiourea en condiciones ácidas para producir el compuesto de triazol deseado. Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en etanol u otro solvente adecuado durante varias horas para garantizar la ciclización completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Clorofenil)-4-((4-etilbencilideno)amino)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se utilizan comúnmente.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles se pueden usar en condiciones básicas.
Principales productos formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(2-Clorofenil)-4-((4-etilbencilideno)amino)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus potenciales propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Clorofenil)-4-((4-etilbencilideno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir la actividad de ciertas enzimas o proteínas, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir la síntesis de ácidos nucleicos o proteínas, ejerciendo así sus efectos antimicrobianos. Los objetivos moleculares y las vías exactas implicadas dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(3-Clorofenil)-4-((2-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(4-Clorofenil)-4-((3-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol
Unicidad
5-(2-Clorofenil)-4-((4-etilbencilideno)amino)-4H-1,2,4-triazol-3-tiol es único debido a su patrón de sustitución específico en el anillo de triazol y la presencia de ambos grupos clorofenilo y etilbencilidenamino.
Propiedades
Número CAS |
478253-82-6 |
|---|---|
Fórmula molecular |
C17H15ClN4S |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4S/c1-2-12-7-9-13(10-8-12)11-19-22-16(20-21-17(22)23)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,23)/b19-11+ |
Clave InChI |
LOTGNNCDFCTIFT-YBFXNURJSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


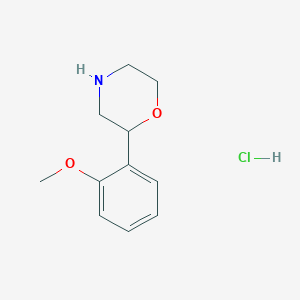

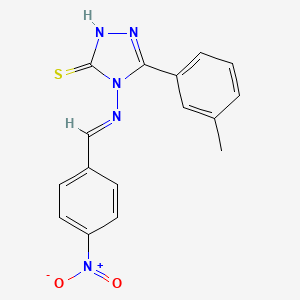

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
